molecular formula C11H19NO5 B3116435 1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 2165775-01-7

1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No. B3116435
M. Wt: 245.27 g/mol
InChI Key: SVSSZFBZFUSINI-HTQZYQBOSA-N
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Description

In general, the name “1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate” suggests that this compound is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of a compound like this would likely involve the reaction of a pyrrolidine derivative with the appropriate carboxylic acid or ester . The exact method would depend on the specific structure of the compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography . This involves analyzing the diffraction pattern produced when X-rays are passed through a crystal of the compound .


Chemical Reactions Analysis

The chemical reactions that a compound can undergo depend on its structure. For a pyrrolidine derivative like this, possible reactions could include substitution or addition reactions at the nitrogen atom or the carbon atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals . These properties can be determined through a variety of laboratory tests .

Scientific Research Applications

Mechanism and Application in Organic Synthesis

  • Mechanism of tert-Butyloxycarbonyl Group Migration : A study by Xue and Silverman (2010) describes a fast N→O tert-butyloxycarbonyl (Boc) migration involving an unusual nine-membered cyclic transition state. This process is triggered by a base-generated alkoxide and highlights an interesting aspect of the compound's reactivity in organic synthesis (Xue & Silverman, 2010).

  • Chiral Auxiliary Applications : Another study by Studer et al. (1995) explores the synthesis and applications of a chiral auxiliary derived from tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. This compound has been used in the synthesis of various enantiomerically pure compounds, demonstrating its versatility as a chiral auxiliary (Studer, Hintermann, & Seebach, 1995).

Synthesis and Characterization

  • Synthesis of Ketoester Derivatives : A study by King et al. (2005) focuses on the synthesis of ketoester derivatives from hydroxyproline, which is related to the compound . This study provides insights into the synthetic pathways and potential applications in medicinal chemistry (King, Armstrong, & Keller, 2005).

  • Dynamic Kinetic Resolution : Kubo et al. (1997) developed a method for stereoselective carbon−carbon bond formation using a related chiral auxiliary. This study highlights the compound's utility in dynamic kinetic resolution, a key process in the synthesis of biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).

Novel Synthesis Methods and Applications

  • Microwave Assisted Synthesis : Sreekanth and Jha (2020) reported a microwave-assisted synthesis method for pyrrolidine derivatives, showcasing a modern approach to synthesizing compounds related to the one . This method emphasizes efficiency and high yields (Sreekanth & Jha, 2020).

  • Antimicrobial Activity : The same study also examined the antimicrobial activity of these derivatives, indicating potential applications in pharmaceuticals and medicinal chemistry.

  • Asymmetric Synthesis of Nociceptin Antagonists : Jona et al. (2009) detailed an efficient synthesis method for a compound that serves as an intermediate in the synthesis of nociceptin antagonists, demonstrating the relevance of such compounds in drug development (Jona et al., 2009).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable or explosive .

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, if a compound has medicinal properties, future research might focus on developing it into a drug .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(13)8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSSZFBZFUSINI-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 2-methyl (2R,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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